molecular formula C18H18N2O4S B2965694 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797020-56-4

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2965694
CAS No.: 1797020-56-4
M. Wt: 358.41
InChI Key: GLQYGOMBWDWGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1797178-46-1) features a unique hybrid structure combining an azetidine ring, a furanmethyl sulfonyl group, and an indole moiety. Its molecular formula is C₁₄H₁₆N₂O₄S, with a molecular weight of 308.35 g/mol . The indole moiety is a common pharmacophore in bioactive molecules, suggesting possible applications in medicinal chemistry.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(12-19-8-7-14-4-1-2-6-17(14)19)20-10-16(11-20)25(22,23)13-15-5-3-9-24-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYGOMBWDWGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of a furan ring, an azetidine moiety, and an indole derivative, which together enhance its pharmacological profiles. The presence of a sulfonyl group is particularly noteworthy as it may facilitate strong interactions with biological targets, including enzymes and receptors.

Structural Characteristics

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of 372.4 g/mol. The structural elements are summarized in the following table:

Component Description
Furan RingContributes to the compound's reactivity and interaction with biological targets.
Azetidine MoietyEnhances the compound's structural diversity and potential biological activity.
Indole DerivativeAssociated with various pharmacological effects, including anti-cancer properties.
Sulfonyl GroupFacilitates strong interactions with protein active sites, potentially modulating enzyme activity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. The sulfonamide functionality is known to enhance its efficacy against specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes.

Case Study: COX Inhibition
A study on similar indole derivatives demonstrated their effectiveness as COX inhibitors, showing promising anti-inflammatory and analgesic activities in vivo. The synthesized compounds were evaluated for their ability to inhibit COX enzymes, revealing that certain derivatives exhibited stronger activities compared to standard drugs like celecoxib .

The mechanism of action for this compound involves its interaction with various molecular targets, primarily through the inhibition of specific enzymes or modulation of receptor activities. The unique structural components enable the compound to engage with active sites effectively:

  • Enzyme Inhibition : The sulfonyl group interacts with enzyme active sites, potentially leading to inhibition.
  • Receptor Modulation : The indole moiety may influence receptor activities related to pain and inflammation pathways.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

  • Ring-opening Polymerization : Utilizes azetidine intermediates.
  • Suzuki–Miyaura Coupling : Forms carbon-carbon bonds under mild conditions.

These methods allow for precise construction while optimizing yields and minimizing by-products.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparative analysis is presented below:

Compound Name Key Features
3-((Furan-2-ylmethyl)sulfonyl)azetidin derivativesSimilar furan and azetidine structures
1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanoneLacks furan component but retains azetidine and indole
Indole-based COX inhibitorsDemonstrated anti-inflammatory properties

Comparison with Similar Compounds

Structural Analogues with Azetidine or Heterocyclic Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone 1797178-46-1 C₁₄H₁₆N₂O₄S 308.35 Reference compound (azetidine + furanmethyl sulfonyl)
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone 1428355-66-1 C₁₉H₁₆N₄O₃ 348.40 Replaces sulfonyl with 1,2,4-oxadiazole ring
1-(4-Methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone 942003-72-7 C₂₃H₂₄N₂O₅S 397.50 Piperazine ring instead of azetidine
2-(3-((4-Bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone 894013-18-4 C₂₀H₂₀BrN₂O₄S 479.35 Morpholine ring and brominated benzyl sulfonyl

Key Observations :

  • Azetidine vs.
  • Sulfonyl Group Variations : The furanmethyl sulfonyl group in the target compound may enhance metabolic stability over phenylsulfonyl analogs (e.g., CAS 942003-72-7), which are prone to oxidative degradation .
  • Oxadiazole Substitution : The oxadiazole-containing analog (CAS 1428355-66-1) has a higher molecular weight (348.4 vs. 308.35) and could exhibit stronger π-π stacking interactions due to the aromatic heterocycle .

Key Observations :

  • Safety : The target compound lacks reported hazard data, whereas phenylsulfonyl analogs (e.g., CAS 292855-52-8) show significant irritancy risks .
  • Biological Activity : Indole-triazole hybrids (e.g., CAS 942003-72-7) demonstrate antifungal activity via CYP51 binding, suggesting the target compound could be optimized for similar targets .

Key Observations :

  • Efficiency : The target compound’s synthesis likely requires specialized catalysts (e.g., gold-based), whereas nitro-substituted analogs achieve high yields (92%) via Wittig reactions .
  • Scalability : Morpholine-derived compounds (e.g., CAS 894013-46-8) use simpler nucleophilic substitutions, offering advantages for large-scale production .

Q & A

Basic: What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the azetidine ring and coupling with the indole moiety. A common approach for analogous sulfonyl-containing heterocycles involves nucleophilic substitution (e.g., sulfonyl chloride reacting with azetidine) under anhydrous conditions . For optimization:

  • Catalyst selection : Piperidine or similar bases may enhance reaction efficiency, as seen in related indole-sulfonyl syntheses .
  • Solvent and temperature : Reflux in ethanol or DMF (60–80°C) is typical, but microwave-assisted synthesis could reduce time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor via TLC/HPLC .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry and conformation?

Answer:
X-ray crystallography is critical for confirming stereochemistry and non-covalent interactions (e.g., C–H⋯π, sulfonyl-oxygen hydrogen bonds). Key steps:

  • Crystal growth : Use slow evaporation of a saturated solution in DCM/hexane .
  • Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : Use SHELXL-2018/3 for structure solution, addressing disorder via PART and ISOR commands. Validate with R-factor (<0.05) and residual electron density maps .
  • Analysis : Measure dihedral angles between azetidine and indole planes to assess conformational flexibility .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • NMR :
    • ¹H NMR : Identify indole protons (δ 7.2–8.1 ppm, multiplet), azetidine CH₂ (δ 3.5–4.5 ppm), and furan protons (δ 6.3–7.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 190–210 ppm) and sulfonyl (δ 55–60 ppm for S-linked carbons) groups .
  • IR : Detect C=O stretch (~1680 cm⁻¹) and S=O asymmetric/symmetric stretches (~1350, 1150 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₂O₄S: 372.1142) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
  • Purity verification : Characterize batches via HPLC (>98% purity) and quantify residual solvents (GC-MS) .
  • SAR analysis : Compare analogs (e.g., replacing furan with thiophene) to isolate structural determinants of activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to targets (e.g., serotonin receptors). Set grid boxes around active sites (20 ų) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl as hydrogen bond acceptor) using Schrödinger’s Phase .

Advanced: What strategies resolve challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Test polar (ethanol) vs. non-polar (hexane) mixtures. Additives like DMSO (5%) can improve crystal quality .
  • Temperature gradients : Gradual cooling (0.5°C/hour) reduces disorder .
  • Twinned crystals : Use TWINABS for data scaling and refine with HKLF5 format in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.